methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate
Description
The compound methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate is a chiral small molecule featuring a benzimidazole core substituted with a bromine atom at position 4. This structural motif is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O3/c1-10(2)15(22-18(25)26-3)17(24)23-8-4-5-14(23)16-20-12-7-6-11(19)9-13(12)21-16/h6-7,9-10,14-15H,4-5,8H2,1-3H3,(H,20,21)(H,22,25)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVOGALUTOHLRC-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)Br)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110201 | |
| Record name | Methyl N-[(1S)-1-[[(2S)-2-(6-bromo-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228552-45-1 | |
| Record name | Methyl N-[(1S)-1-[[(2S)-2-(6-bromo-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-[(1S)-1-[[(2S)-2-(6-bromo-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a pyrrolidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 423.304 g/mol . The presence of the bromine atom in the benzimidazole ring is significant as halogenated compounds often exhibit enhanced biological activities.
Biological Activity
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing benzimidazole and pyrrolidine structures. For instance, derivatives of benzimidazole have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In one study, the synthesized derivatives were tested against:
- Staphylococcus aureus
- Escherichia coli
- Methicillin-resistant Staphylococcus aureus (MRSA)
The Minimum Inhibitory Concentration (MIC) values were recorded, demonstrating that certain derivatives exhibited potent activity with MIC values as low as 11 nM against MRSA .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (nM) |
|---|---|---|
| Compound A | S. aureus | 44 |
| Compound B | MRSA | 11 |
| Compound C | E. coli | 360 |
| Compound D | K. pneumoniae | 710 |
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have also shown antifungal activity. Studies indicate that certain imidazole derivatives can inhibit fungal growth effectively, thus expanding their therapeutic potential beyond bacterial infections .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways within microbial cells.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring benzimidazole derivatives have shown promise as anticancer agents. The mechanism often involves inhibition of specific kinases or other proteins involved in cancer cell proliferation. Methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate may exert similar effects, targeting pathways critical for tumor growth.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that benzimidazole derivatives effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy.
Neurological Applications
Benzimidazole derivatives are also being investigated for their neuroprotective properties. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases.
Neuroprotective Mechanisms
Research has shown that compounds with similar structures can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives has been well-documented, particularly against bacterial and fungal strains. This compound may possess similar properties due to the presence of the imidazole ring.
Example: Activity Against Specific Pathogens
Studies have reported that certain benzimidazole derivatives exhibit significant activity against pathogens like Staphylococcus aureus and Candida albicans. This suggests that this compound could be evaluated for similar antimicrobial efficacy.
Comparison with Similar Compounds
Structural Analog: Methyl (S)-1-((S)-2-(5-Bromo-1H-Imidazol-2-yl)Pyrrolidin-1-yl)-3-Methyl-1-Oxobutan-2-ylcarbamate (CAS 1292836-05-5)
Key Differences :
- Core Heterocycle: The analog contains a simple imidazole ring (5-bromo substitution), whereas the target compound features a benzannulated benzo[d]imidazole (6-bromo substitution).
- Bromine Position : Bromine at position 6 (benzimidazole) vs. position 5 (imidazole) alters electronic distribution and steric effects.
Physicochemical Properties :
Complex Analog: Methyl ((2S)-1-((2S,5S)-2-(9-(2-((2S,4S)-1-((2R)-2-((Methoxycarbonyl)Amino)-2-Phenylacetyl)-4-(Methoxymethyl)Pyrrolidin-2-yl)-1H-Imidazol-5-yl)-1,11-Dihydroisochromeno[4',3':6,7]Naphtho[1,2-d]Imidazol-2-yl)-5-Methylpyrrolidin-1-yl)-3-Methyl-1-Oxobutan-2-yl)Carbamate (CAS 866084-31-3)
Key Differences :
- Structural Complexity : This compound includes a naphthoimidazole-isochromene fused system, drastically increasing molecular weight (similarity score: 0.64) .
- Functional Groups : Additional methoxymethyl and phenylacetyl groups introduce steric bulk, likely reducing metabolic stability compared to the target compound.
Implications :
- The target compound’s simpler structure may offer synthetic advantages and lower toxicity profiles.
Macrocyclic Analog: Methyl (S)-1-((2R,4S,5S)-5-((S)-2-(3-Benzyl-2-Oxoimidazolidin-1-yl)-3,3-Dimethylbutanamido)-4-Hydroxy-6-Phenyl-1-(4-(Pyridin-2-yl)Phenyl)Hexan-2-ylamino)-3,3-Dimethyl-1-Oxobutan-2-ylcarbamate
Key Differences :
Functional Comparison :
- The target compound’s lack of a hydroxy group may reduce water solubility but improve membrane permeability.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate?
- Methodology : Focus on bromination conditions for the benzoimidazole core, using N-bromosuccinimide (NBS) in an inert atmosphere to minimize side reactions. Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical for enantiomeric purity . Reaction monitoring with RP-HPLC (e.g., C18 columns, acetonitrile/water mobile phase) ensures intermediate stability and product integrity .
Q. How can the stereochemical integrity of the compound be confirmed during synthesis?
- Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric analysis. X-ray crystallography of intermediates (e.g., analogous imidazole derivatives) provides definitive stereochemical assignment, as demonstrated for (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol .
Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
- Methodology :
- Purity : RP-HPLC with UV detection (λ = 254 nm) .
- Structure : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 2.94–3.17 ppm for pyrrolidine protons, δ 117.61–137.10 ppm for aromatic carbons) .
- Solubility : Phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–9) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced fluorescence or bioactivity?
- Methodology : Employ density functional theory (DFT) to predict electronic transitions and fluorescence properties. Couple this with molecular docking to assess interactions with biological targets (e.g., enzyme active sites). Experimental validation via fluorescence spectroscopy (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) and enzyme inhibition assays .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways.
- Permeability : Use Caco-2 cell monolayers or PAMPA assays to evaluate intestinal absorption, guided by structural analogs with known permeability profiles .
- Pharmacokinetic Modeling : Integrate in vitro data into compartmental models to predict in vivo behavior .
Q. How can flow chemistry improve the scalability and safety of synthesizing brominated intermediates?
- Methodology : Implement continuous-flow reactors for bromination steps (e.g., Omura-Sharma-Swern oxidation), enabling precise temperature control and reduced hazardous intermediate accumulation. Use Design of Experiments (DoE) to optimize residence time and reagent stoichiometry .
Q. What are the challenges in analyzing enantiomeric excess (ee) when the compound contains multiple stereocenters?
- Methodology : Use chiral derivatization agents (e.g., Mosher’s acid chloride) followed by ¹H NMR or LC-MS/MS. Compare results with X-ray crystallography data from structurally related compounds (e.g., (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol) to validate ee .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodology :
- Computational Validation : Perform gauge-invariant atomic orbital (GIAO) NMR calculations at the B3LYP/6-311+G(d,p) level.
- Experimental Refinement : Re-examine sample purity and solvent effects (e.g., deuterated solvent interactions) .
Q. Why might biological assays show variable potency despite high chemical purity?
- Methodology : Investigate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
